Tripropylaluminum

Asymmetric Catalysis Organometallic Synthesis Polypropionate Synthesis

Tripropylaluminum (CAS 102-67-0), also referred to as tri-n-propylaluminum or TnPA, is a pyrophoric organoaluminum compound with the molecular formula C9H21Al and a molecular weight of 156.24 g/mol. It is a member of the trialkylaluminum class, existing primarily as a dimer [Al(Pr)3]2 in its liquid state, with only approximately 0.5% monomer at 298 K.

Molecular Formula C9H21Al
Molecular Weight 156.24 g/mol
CAS No. 102-67-0
Cat. No. B086217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropylaluminum
CAS102-67-0
Molecular FormulaC9H21Al
Molecular Weight156.24 g/mol
Structural Identifiers
SMILESCCC[Al](CCC)CCC
InChIInChI=1S/3C3H7.Al/c3*1-3-2;/h3*1,3H2,2H3;
InChIKeyCNWZYDSEVLFSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripropylaluminum CAS 102-67-0: Procurement and Specification Guide for Scientific and Industrial Users


Tripropylaluminum (CAS 102-67-0), also referred to as tri-n-propylaluminum or TnPA, is a pyrophoric organoaluminum compound with the molecular formula C9H21Al and a molecular weight of 156.24 g/mol [1]. It is a member of the trialkylaluminum class, existing primarily as a dimer [Al(Pr)3]2 in its liquid state, with only approximately 0.5% monomer at 298 K [2]. Key physical properties include a density of 0.823 g/cm³ at 20°C, a boiling point of 85°C, and a melting point of -84°C [3]. The compound is characterized by its extreme reactivity with air and moisture, requiring strict inert atmosphere handling [4].

Why Tripropylaluminum Cannot Be Casually Substituted: Key Differentiators in Reactivity, Stereocontrol, and Equilibrium Behavior


Substituting tripropylaluminum with another trialkylaluminum, such as triethylaluminum (TEA) or triisobutylaluminum (TIBA), is not a straightforward exchange. The alkyl chain length significantly alters the monomer-dimer equilibrium, a critical factor influencing its effective concentration of reactive monomer in solution [1]. For instance, the heat of dissociation for the tripropylaluminum dimer is 15.41 kcal/mol, which differs from that of other alkyl analogs, directly impacting its reactivity profile [2]. Furthermore, steric and electronic properties of the n-propyl group confer distinct regio- and stereoselectivity in catalytic polymerizations, as demonstrated in the synthesis of specific multi-block copolymers [3]. Therefore, assuming functional equivalence without considering these quantifiable differences can lead to suboptimal yields, altered polymer architectures, or complete reaction failure.

Tripropylaluminum Comparative Performance Data: A Quantitative Evidence Guide for Informed Procurement


Tripropylaluminum vs. Triethylaluminum: Equivalent Performance in Asymmetric Carboalumination for Reduced Polypropionates

In a study on asymmetric carboalumination, tripropylaluminum (nPr3Al) and triethylaluminum (Et3Al) were compared for their efficiency in reacting with 3-buten-1-ol. The reaction, catalyzed by (NMI)2ZrCl2 and isobutylaluminoxane, yielded (R)-3-methyl-1-pentanol and (R)- and (S)-3-methyl-1-hexanols. Both alkylaluminums delivered nearly identical results, with yields ranging from 88% to 92% and enantiomeric excess (ee) of 90% to 92% in a single step [1].

Asymmetric Catalysis Organometallic Synthesis Polypropionate Synthesis

Tripropylaluminum vs. Tri-n-octylaluminum: Higher Dimer Dissociation Energy Impacts Monomer Availability

The monomer-dimer equilibrium of trialkylaluminums is a key determinant of their reactivity, as the monomer is the active species in many reactions. A thermochemical study measured the heat of dissociation (ΔH) for the dimer of tri-n-propylaluminum (TnPA) as 15.41 ± 0.20 kcal/mol, which is higher than the 14.68 ± 0.12 kcal/mol reported for tri-n-octylaluminum (TnOA) [1]. This difference in enthalpy indicates that a greater energy input is required to generate the active monomer from the TnPA dimer, implying that TnPA may provide a lower concentration of monomeric species at a given temperature compared to longer-chain analogs.

Physical Organic Chemistry Catalyst Design Reaction Kinetics

Tripropylaluminum as a Chain-Shuttling Agent: Enabling Regio- and Stereospecific Copolymerization

Tripropylaluminum is effective as a chain-shuttling agent (CSA) in scandium-catalyzed copolymerizations. A study demonstrated that using either triisobutylaluminum (TIBA) or tripropylaluminum as a CSA enabled the regio- and stereospecific chain-shuttling copolymerization of styrene and isoprene. This process yielded unprecedented multi-block copolymers, specifically syndiotactic polystyrene-cis-1,4-polyisoprene (sPS-cis-1,4-PI) and syndiotactic polystyrene-iso-3,4-polyisoprene (sPS-iso-3,4-PI), with high regio- and stereoselectivity [1].

Polymer Chemistry Copolymer Synthesis Chain-Shuttling Polymerization

Tripropylaluminum Reacts via a Free-Radical Chain Mechanism with α,β-Unsaturated Ketones

Tripropylaluminum exhibits a distinct reaction mechanism with α,β-unsaturated ketones, proceeding via a free-radical chain pathway. This was demonstrated by the exclusive formation of conjugate addition products, such as 3-n-propylcyclohexanone, only in the presence of radical initiators at -78°C. In the absence of initiators, no reaction occurred, confirming the radical nature of the process [1].

Radical Chemistry Organometallic Mechanisms Conjugate Addition

Tripropylaluminum Application Scenarios: Where the Data Points to Optimal Use Cases


Asymmetric Synthesis of Reduced Polypropionates

Based on head-to-head evidence showing equivalent yields (88-92%) and enantioselectivities (90-92% ee) to triethylaluminum in Zr-catalyzed asymmetric carboalumination [1], tripropylaluminum is a validated and reliable reagent for the synthesis of reduced polypropionates. Researchers and process chemists can procure it as an alternative alkylating agent for this specific class of reactions, particularly when supply chain or cost considerations for TEA are a concern.

Chain-Shuttling Copolymerization for Advanced Multi-Block Polymers

The proven efficacy of tripropylaluminum as a chain-shuttling agent in scandium-catalyzed systems [2] makes it a target compound for procurement in materials science laboratories developing novel styrene-isoprene multi-block copolymers. Its use can enable the creation of materials with precise regio- and stereoselectivity, which is crucial for tailoring polymer properties.

Mechanistic Studies in Radical Organometallic Chemistry

Tripropylaluminum's established ability to undergo clean, radical-initiated conjugate addition with α,β-unsaturated ketones at low temperatures [3] makes it a valuable tool for fundamental research into free-radical chain mechanisms of organometallic compounds. Procurement for this purpose would support investigations into novel synthetic methodologies or mechanistic elucidation.

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